molecular formula C20H23N5O5 B2450148 1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034594-45-9

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2450148
CAS RN: 2034594-45-9
M. Wt: 413.434
InChI Key: SNAUIKMWJXSVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1-(1,3-benzodioxol-5-yl)-2-propanol has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their activity against different cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further studies are needed to explore its mechanism of action and optimize its efficacy.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[d][1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This could potentially lead to a reduction in tumor growth and size.

properties

IUPAC Name

1-[[1-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-13(30-16-4-5-17-18(7-16)29-12-28-17)20(27)24-10-15(11-24)25-9-14(21-22-25)8-23-6-2-3-19(23)26/h4-5,7,9,13,15H,2-3,6,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAUIKMWJXSVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)CN3CCCC3=O)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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